3-Methylpentadecane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXKCXJPHSAYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880751 | |
| Record name | pentadecane, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Ultra Scientific MSDS] | |
| Record name | 3-Methylpentadecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16410 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2882-96-4 | |
| Record name | 3-Methylpentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | pentadecane, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLPENTADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X64R3JC095 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Development of Novel Synthetic Routes for Stereoisomeric Control
Many biologically active branched alkanes, including numerous insect pheromones, are chiral, meaning their biological activity is dependent on a specific three-dimensional arrangement of atoms. sioc-journal.cnrsc.org This has driven the development of synthetic methods that allow for precise control over the stereochemistry of the final product.
The synthesis of chiral methyl-branched pheromones often relies on strategies that construct the chiral methyl group or link key chiral fragments. sioc-journal.cn Techniques such as asymmetric epoxidation and dihydroxylation have been employed to create stereochemically defined intermediates that are then elaborated into the target alkane. researchgate.net For example, the synthesis of both enantiomers of disparlure, a sex pheromone, has been achieved from D-glucose through a series of stereoselective transformations. tandfonline.com Similarly, stereoselective routes to other insect pheromones have been developed using starting materials like 2,3-butanediacetal derivatives. beilstein-journals.org
Application of Green Chemistry Principles in Alkane Synthesis Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 3-methylpentadecane by analyzing the interaction of the molecule with electromagnetic radiation.
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 11.2 |
| C2 | 29.3 |
| C3 | 34.2 |
| C4 | 36.8 |
| C5 | 27.2 |
| C6 | 29.8 |
| C7 | 29.9 |
| C8 | 30.0 |
| C9 | 30.1 |
| C10 | 30.2 |
| C11 | 32.3 |
| C12 | 22.9 |
| C13 | 14.2 |
| C14 (methyl branch) | 19.4 |
| C15 | 29.7 |
| C16 | 29.6 |
Note: This data is based on prediction models and may vary from experimental values.
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. wordpress.com For an alkane like this compound, the IR spectrum is characterized by strong absorption bands corresponding to C-H bond stretching and bending vibrations. nih.govnih.gov The spectra of alkanes typically show C-H stretching vibrations in the region of 2850-3000 cm⁻¹. The presence of methyl (-CH₃) and methylene (B1212753) (-CH₂) groups gives rise to characteristic bending vibrations. Methyl C-H bending appears around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹, while methylene C-H bending (scissoring) is observed around 1465-1475 cm⁻¹. mdpi.comsemanticscholar.org An FTIR spectrum of this compound has been recorded from a film melt on a Cesium Iodide (CsI) plate. nih.gov
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. nist.govnist.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (226.44 g/mol ). nih.govnist.gov The fragmentation pattern is characteristic of branched alkanes. The most abundant peaks in the spectrum often result from the cleavage of C-C bonds, leading to the formation of stable carbocations. For this compound, significant fragment ions would be expected at m/z values corresponding to the loss of alkyl radicals. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with a top peak at m/z 57 and other significant peaks at m/z 43. nih.gov This fragmentation pattern is crucial for distinguishing it from its isomers and other hydrocarbons. ncat.edu
Table 2: Key Mass Spectrometry Data for this compound
| Feature | Value | Source |
|---|---|---|
| Molecular Weight | 226.4412 | nist.gov |
| Top Peak (m/z) | 57 | nih.gov |
| Second Highest Peak (m/z) | 43 | nih.gov |
Infrared (IR) Spectroscopy (e.g., FTIR)
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating this compound from complex matrices before its detection and quantification.
Gas chromatography (GC) is the premier analytical technique for the separation of volatile and semi-volatile compounds like this compound. nist.gov The compound is vaporized and transported through a capillary column by an inert carrier gas, typically helium. nih.gov Separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and can be used for identification. nih.govoup.comlcms.cz
The Kovats retention index (RI) is a more standardized value used for inter-laboratory comparison of GC data. For this compound, the RI on a standard non-polar column is reported to be around 1572. nih.govnih.gov
Hyphenated techniques, such as GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID), are commonly employed for the analysis of this compound. ncat.edunih.govoup.com GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and mass spectral data for unambiguous compound identification. mdpi.comnih.govoup.com GC-FID is a robust and sensitive method for quantifying hydrocarbons, where the eluting compounds are burned in a hydrogen-air flame, producing ions that generate a measurable current.
This compound has been identified in a variety of samples using GC-based methods, including vanilla beans, southern yellow pine, and infant nutrition packages. mdpi.comnih.govresearchgate.net
Table 3: Reported Retention Indices for this compound
| Column Type | Retention Index (RI) | Source |
|---|---|---|
| Standard non-polar | 1565, 1568.6, 1570.2, 1571, 1571.46, 1571.82, 1572, 1572.06, 1572.7, 1574 | nih.govnih.govresearchgate.net |
For the analysis of highly complex samples where single-column GC may not provide sufficient resolution, multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional gas chromatography (GC×GC), is employed. unime.itutexas.edu In GC×GC, two columns with different stationary phase selectivities are coupled in series. The effluent from the first column is trapped, focused, and then rapidly re-injected onto the second, shorter column for further separation. This results in a significant increase in peak capacity and resolving power. utexas.edu
When coupled with a time-of-flight mass spectrometer (ToFMS), GC×GC-ToFMS becomes an exceptionally powerful tool for the analysis of trace components in complex matrices like food and environmental samples. unime.itresearchgate.net This technique allows for the separation and identification of co-eluting compounds that would otherwise be unresolved in a one-dimensional GC analysis. unime.it this compound has been analyzed in the context of food analysis using advanced multidimensional GC methods. unime.it
Determination of Chromatographic Retention Indices for Identification
Gas chromatography (GC) is a primary technique for separating and analyzing volatile and semi-volatile compounds like this compound. However, identification based solely on retention time can be unreliable due to variations in instrumental conditions. The Kovats Retention Index (RI) system provides a more robust method for compound identification by normalizing retention times to those of a series of n-alkane standards. boku.ac.at This index is characteristic for a given compound on a specific stationary phase, making it a crucial parameter for accurate identification. boku.ac.at
The retention index of this compound has been determined in various studies across different GC stationary phases. These values are essential for its unambiguous identification in complex matrices such as essential oils, cuticular hydrocarbons of insects, and food volatiles. nih.govresearchgate.net For example, on a cross-lined methyl silicone stationary phase, a Kovats retention index of 1572.0 has been reported. bibliomed.org In studies of insect cuticular hydrocarbons, a retention index of 1572 was determined for this compound. researchgate.net Research on volatile compounds in pumpkin also reported a retention index of 1571 on a DB-5ms column, which is consistent with other findings. nih.gov
The consistency of these experimentally determined retention indices across different studies highlights their reliability for identification purposes.
Table 1: Reported Chromatographic Retention Indices for this compound
| Retention Index (RI) | Stationary Phase Type | Reference |
|---|---|---|
| 1572.0 | Cross-lined methyl silicone | bibliomed.org |
| 1572 | Unspecified (Cuticular Hydrocarbon Analysis) | researchgate.net |
| 1571 | DB-5ms | nih.gov |
Chemometric Approaches in Analytical Data Interpretation
Beyond simple identification, understanding the role and significance of this compound within a complex mixture of volatile organic compounds (VOCs) requires more advanced data analysis. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides powerful tools for this purpose. Techniques such as Principal Component Analysis (PCA), Cluster Analysis, and Discriminant Analysis are used to analyze large, multivariate datasets generated by GC-MS and other analytical platforms. These methods can reveal patterns, classify samples, and identify key compounds (biomarkers) that differentiate sample groups.
Principal Component Analysis (PCA) for Volatile Compound Profiling
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining most of the original variance. frontiersin.orgcsic.es In the context of volatile compound profiling, PCA can visualize the relationships between different samples based on their entire VOC profile, identifying which compounds contribute most to the observed differences.
Several studies have utilized PCA to interpret the role of this compound in the chemical profiles of various samples.
In Plant Biology: Research on the impact of germination on intermediate wheatgrass seeds showed that the concentration of this compound, along with other hydrocarbons, significantly decreased after germination. nih.gov PCA demonstrated a clear separation between germinated and non-germinated seeds, with the change in hydrocarbon concentrations being a key driver of this separation. nih.gov Similarly, a PCA of volatile compounds from olive tree leaves grown in different bioclimatic zones showed that this compound was one of the compounds contributing to the differentiation of the samples, suggesting its role in the plant's response to environmental stress. pjoes.comresearchgate.net
These examples show that PCA is a valuable tool for understanding how this compound, as part of a larger volatile signature, relates to specific traits like aroma, developmental stage, or environmental adaptation.
Cluster Analysis and Discriminant Analysis in Chemical Phenotyping
While PCA is excellent for exploring data, other methods like Cluster Analysis and Discriminant Analysis are used for classification and identifying discriminating variables. Chemical phenotyping, the classification of organisms or samples based on their chemical profiles, heavily relies on these techniques.
Cluster Analysis: Hierarchical Cluster Analysis (HCA) is often used alongside PCA to group samples based on their similarities. In the pumpkin aroma study, HCA grouped the five varieties into three main clusters based on their volatile compounds, which included this compound, reinforcing the distinctions observed in the PCA. nih.govresearchgate.net Another study on green tea aroma used HCA to reveal similarities and differences in the volatile composition of teas processed under different light conditions, where this compound was among the identified hydrocarbons. mdpi.com
Discriminant Analysis (DA): This supervised technique is used to find the variables that best separate predefined groups. In a study on nestmate recognition in the African termite raiding ant (Pachycondyla analis), the cuticular hydrocarbon (CHC) profile is crucial for distinguishing colony members. up.ac.za A stepwise Discriminant Analysis was performed on the CHC profiles, which are composed of various alkanes and alkenes. up.ac.za this compound was identified as one of the key discriminating compounds that allowed the successful classification of ants according to their colony of origin, demonstrating its importance in the chemical phenotype that governs social behavior in this species. up.ac.za
These chemometric approaches are indispensable for moving from a simple list of compounds to a functional understanding of the chemical phenotype, highlighting the specific contribution of molecules like this compound to complex biological traits.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Styrene |
| Nonanal |
| 1-Pentanol |
| Octane |
| Undecane |
| 3,8-dimethyl decane |
| Pentadecane |
| Nonadecane |
| Eicosane |
| (Z)-9-Tricosene |
| Cyclotetracosane |
| Heptacosane |
| Nonacosane |
Natural Occurrence and Biological Roles of 3 Methylpentadecane
Occurrence in Plant Systems and Associated Physiological Functions
3-Methylpentadecane is a component of the complex mixture of hydrocarbons that make up the waxy outer layer of many plants. solubilityofthings.comontosight.ai This layer is crucial for plant survival, and the presence of branched-chain alkanes like this compound contributes to its physical and chemical properties.
Identification in Diverse Plant Species
The presence of this compound has been documented in a variety of plant species, highlighting its widespread distribution. Research has identified this compound in the following plants:
Vanilla madagascariensis : Studies of the hydrocarbon fractions of vanilla beans have confirmed the presence of this compound. researchgate.netmassey.ac.nz In one analysis, it constituted 0.2% of the total 3-methylalkane distribution in this vanilla species. researchgate.net
Capsicum annuum : This compound has been identified in various cultivars of pepper, including hot pepper varieties. nih.govresearchgate.nettjnpr.orgknapsackfamily.comsmolecule.com
Daphne mucronata : The presence of this compound has been reported in this plant species.
Cnidoscolus quercifolius : Analysis of the non-polar fractions from the leaves and stem bark of this medicinal plant has revealed the presence of this compound. sbq.org.brmdpi.comsbq.org.br
Olea europaea : In a study of Tunisian olive trees, this compound was identified as a volatile compound in the leaves, with its concentration varying based on climatic conditions. pjoes.comresearchgate.net
Green Tea (Camellia sinensis) : Gas chromatography-mass spectrometry (GC-MS) analysis of green tea has identified this compound as one of its volatile components. nih.govacademicjournals.orgmdpi.com
Table 1: Plant Species Containing this compound
| Plant Species | Family | Common Name | Part(s) where Found |
| Vanilla madagascariensis | Orchidaceae | Madagascar Vanilla | Beans |
| Capsicum annuum | Solanaceae | Pepper | Fruits |
| Daphne mucronata | Thymelaeaceae | ||
| Cnidoscolus quercifolius | Euphorbiaceae | Faveleira | Leaves, Stem Bark |
| Olea europaea | Oleaceae | Olive | Leaves |
| Camellia sinensis | Theaceae | Green Tea | Leaves |
Ecological Significance in Plant-Environment Interactions
The hydrocarbon layer on plant surfaces, which includes this compound, is integral to how plants interact with their environment. solubilityofthings.com These waxy substances help plants retain moisture and resist environmental damage. solubilityofthings.com In the case of the olive tree (Olea europaea), the production of volatile compounds, including this compound, has been observed to increase with the severity of the climate, suggesting a role in drought stress tolerance. pjoes.comresearchgate.net These compounds are thought to play a regulatory role in the plant's response to environmental stress and act as defense compounds against oxidative stress. pjoes.comresearchgate.net
Contributions to Plant Volatile Organic Compound (VOC) Profiles
This compound is a component of the volatile organic compounds (VOCs) emitted by some plants. psu.educondorchem.comphoslab.com These VOCs are crucial for various ecological interactions. For instance, in wheat (Triticum aestivum), this compound has been identified as a volatile cue that can influence the behavior of insects. psu.edu The composition of these VOC profiles can be affected by environmental factors, such as the level of atmospheric carbon dioxide, which in turn can alter plant-insect interactions. nih.gov
Role in Insect Chemical Ecology and Communication
In the insect world, hydrocarbons are fundamental to chemical communication. mdpi.comscielo.br They are major components of the insect cuticle and are involved in species and colony recognition, as well as signaling social status. scielo.br
Elucidation as a Cuticular Hydrocarbon (CHC) Component in Social Insects
This compound has been identified as a component of the cuticular hydrocarbons (CHCs) in several species of social insects. These compounds form a waxy layer on the insect's exoskeleton.
Pachycondyla analis : In this African termite-raiding ant, this compound is one of the many methyl-branched alkanes found in their CHC profile. researchgate.netantwiki.organtwiki.org
Cataglyphis bicolor : The CHC profile of this desert ant also contains this compound.
Atta laevigata : This leaf-cutter ant species has been shown to have this compound as part of its cuticular hydrocarbon blend.
Table 2: Social Insects with this compound in their Cuticular Hydrocarbon Profile
| Insect Species | Common Name | Family |
| Pachycondyla analis | African Termite-Raiding Ant | Formicidae |
| Cataglyphis bicolor | Saharan Desert Ant | Formicidae |
| Atta laevigata | Leaf-Cutter Ant | Formicidae |
Involvement in Chemical Communication and Recognition Mechanisms
The specific blend of CHCs on an insect's cuticle serves as a chemical signature, allowing for nestmate recognition and discrimination against non-nestmates. antwiki.organtwiki.org In Pachycondyla analis, the complex mixture of n-alkanes, alkenes, and methyl-branched alkanes, including this compound, is used for chemical communication. antwiki.org While n-alkanes are consistent between colonies, the alkenes and methyl-branched alkanes are believed to be the key cues for nestmate recognition. antwiki.org Ants of this species can distinguish between the CHC profiles of nestmates and non-nestmates, leading to aggressive behavior towards the latter. antwiki.org The Dufour's gland in some ant species, which can contain methylalkanes like this compound, is also thought to be a source of caste-related chemical cues. csic.es
Cuticular Hydrocarbons in Protection against Environmental Factors
This compound is a branched-chain alkane, a type of cuticular hydrocarbon (CHC) found on the outer layer of insects. annualreviews.orgnih.gov These hydrocarbons are crucial for an insect's survival, primarily by forming a waxy layer that prevents water loss and subsequent desiccation. annualreviews.orgnih.govscienceopen.com This protective barrier is especially vital for small organisms like insects, which have a high surface area to volume ratio, making them susceptible to dehydration. biologists.com
The effectiveness of this waterproofing is linked to the physical properties of the CHC mixture, such as its melting temperature. biologists.com Generally, longer, straight-chain alkanes (n-alkanes) have higher melting points and provide a more solid, less permeable barrier. scienceopen.combiologists.com In contrast, methyl-branched alkanes like this compound, along with unsaturated hydrocarbons, have lower melting temperatures. scienceopen.combiologists.com This might suggest a trade-off between the waterproofing function and other biological roles. annualreviews.org
Beyond desiccation resistance, the cuticular hydrocarbon layer also serves as a barrier against microbial infections. biologists.com The composition of CHCs, including branched alkanes, can thus play a role in an insect's immune defense.
Biotransformation and Metabolic Pathways of Branched Alkanes
The biosynthesis of this compound and other branched alkanes is a complex process primarily occurring in specialized cells called oenocytes. nih.govscienceopen.com This process involves the modification of fatty acids.
Participation in Biosynthesis of Complex Organic Molecules in Biological Systems
Branched alkanes like this compound can serve as precursors or intermediates in the creation of more complex molecules. solubilityofthings.com The initial steps of CHC biosynthesis involve fatty acid synthases. scienceopen.com For branched alkanes, the process starts with the incorporation of propionate (B1217596) instead of acetate, leading to a methyl-branched fatty acid. This is followed by several cycles of elongation, where more carbon atoms are added to the chain. scienceopen.com
After the desired chain length is achieved, the fatty acyl-CoA is reduced to an aldehyde. A final decarbonylation step, catalyzed by a cytochrome P450 enzyme, removes the carbonyl group to form the final hydrocarbon. scienceopen.com The resulting CHCs are then transported to the cuticle. nih.gov
This biosynthetic pathway highlights how this compound is integrated into the broader metabolic network of an organism, starting from simple precursors and leading to a functionally important class of compounds. The structural diversity of CHCs, including the position of methyl branches, is generated through this controlled enzymatic process. annualreviews.org
Fungal Metabolism of Branched Alkanes (e.g., Penicillium oxalicum)
While the biosynthesis of branched alkanes in insects is well-studied, their metabolism by external organisms like fungi is also of interest. Fungi, including various species of Penicillium, are known for their ability to produce a wide array of secondary metabolites and to break down various organic compounds. nih.gov
Penicillium oxalicum, for example, is a fungus that has been isolated from various environments and is known for its metabolic versatility. nih.govresearchgate.net Fungi can utilize hydrocarbons as a carbon source. The initial step in the microbial metabolism of alkanes typically involves the oxidation of the terminal methyl group to a primary alcohol. This is then further oxidized to an aldehyde and a fatty acid. The resulting fatty acid can then enter the β-oxidation pathway to be broken down into smaller units for energy production.
While direct studies on the metabolism of this compound by Penicillium oxalicum are not extensively detailed in the provided results, the general metabolic pathways for alkanes in fungi are established. The presence of a methyl branch in this compound would require specific enzymatic machinery to handle the branched structure during oxidation and subsequent breakdown. This process can sometimes lead to the formation of unique metabolic intermediates. The metabolic activities of such fungi are crucial in various ecological contexts, including the decomposition of organic matter.
Computational Chemistry and Theoretical Studies on 3 Methylpentadecane
Molecular Modeling and Simulation of Branched Alkane Structures
Molecular modeling and simulation are powerful tools for investigating the structure-property relationships of branched alkanes like 3-methylpentadecane. These methods allow for the prediction of physical properties and behavior in complex mixtures.
Graph theory is a branch of mathematics used to model the relationships between objects. In chemistry, it is applied to represent molecules, where atoms are vertices and bonds are edges. This approach, known as chemical graph theory, allows for the calculation of topological indices, which are numerical descriptors that quantify the topology of a molecule's structure. e-tarjome.combiointerfaceresearch.com These indices often correlate well with various physicochemical properties of molecules.
For alkanes, the molecular graph is typically represented as a "carbon tree," where hydrogen atoms are omitted for simplicity without losing structural information. e-tarjome.com Several topological indices are used to characterize the branching of alkanes. For instance, a study in 2023 investigated the structure sensitivity and abruptness of graph energy for a dataset of hydrocarbons, including this compound. mdpi.com The structure sensitivity measures how much a topological index changes with a small change in the molecular structure, while abruptness measures the maximum possible change. mdpi.com
Table 1: Graph Theoretical Analysis of Select Alkanes
| Compound | Modified Structure Sensitivity | Modified Abruptness |
| This compound | 0.37716 | 0.60159 |
| 4-methylpentadecane | 0.52563 | 1.02008 |
| 5-methylpentadecane | 0.37429 | 0.63474 |
| 6-methylpentadecane | 0.50004 | 0.98267 |
| 7-methylpentadecane | 0.37398 | 0.64622 |
| 8-methylpentadecane | 0.49340 | 0.97257 |
| cyclohexadecane | 0.71180 | 1.08063 |
| methylcyclopentadecane | 0.75050 | 1.12561 |
Data sourced from a 2023 study on the smoothness of graph energy in chemical graphs. mdpi.com
Other topological indices, such as the Wiener index and the Estrada index, have also been used to quantify the degree of branching in alkanes. znaturforsch.com The Wiener index is calculated by summing the distances between all pairs of vertices in the molecular graph. znaturforsch.com Research has shown that highly branched structures, sometimes referred to as Volkmann trees, exhibit minimal Wiener indices and maximal Estrada indices. znaturforsch.com
Predictive models are essential for understanding the behavior of this compound in mixtures, particularly in the context of fuel surrogates. Fuel surrogates are mixtures of a few well-characterized compounds designed to emulate the properties and combustion behavior of real, more complex fuels like diesel or jet fuel. nist.govmdpi.com
This compound is a component found in diesel fuel and is often included in surrogate models. nist.gov For instance, a study on a high-aromatic diesel fuel identified this compound as a constituent and developed surrogate mixture models to represent the fuel's thermophysical properties. nist.gov These models are crucial for computational fluid dynamics (CFD) simulations of engine combustion.
The development of accurate fuel surrogate models relies on the ability to predict the properties of the individual components and their interactions in the mixture. Group contribution methods and quantitative structure-property relationship (QSPR) models are often employed for this purpose. core.ac.uk These models use molecular descriptors to predict properties like boiling point, density, viscosity, and cetane number. core.ac.ukcam.ac.uk
A study on the cloud point of green diesel, which is primarily composed of C16-C20 paraffins, highlighted the importance of the degree of branching. udel.edu The study developed a thermodynamic model to predict the cloud point of mixtures containing normal and isoparaffins, such as cetane and this compound. The eutectic diagram for a binary mixture of cetane and this compound shows that the melting point of normal paraffins is significantly higher than that of isoparaffins. udel.edu
Application of Graph Theory in Structural Analysis (e.g., graph energy, structure sensitivity, abruptness)
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which governs their reactivity and physical properties.
Density Functional Theory (DFT) has become a widely used computational method in chemistry for investigating the electronic structure of molecules. wordpress.com DFT calculations can provide insights into the geometric and electronic properties of branched alkanes like this compound.
While specific DFT studies focusing solely on this compound are not extensively documented in the provided search results, the methodology is broadly applied to alkanes to understand their thermodynamic properties and reaction mechanisms. wordpress.com For example, DFT can be used to calculate the energies of different conformations of a molecule, determine bond dissociation energies, and model reaction pathways.
In the context of fuel chemistry, DFT calculations can help in understanding the initial steps of combustion, such as hydrogen abstraction reactions. The stability of the resulting radicals can be assessed, providing insights into the ignition quality of the fuel. The expanding application of DFT allows for the study of larger and more complex molecules, contributing to the development of more accurate kinetic models for fuel combustion. wordpress.com
Environmental Distribution and Research Methodologies for Branched Alkanes
Detection and Analysis of 3-Methylpentadecane in Environmental Matrices
This compound (C₁₆H₃₄) is a branched-chain alkane that has been identified in various environmental and biological matrices. As a component of petroleum products and a naturally occurring compound, its distribution is widespread. ontosight.ai Research has focused on identifying its presence in different environmental compartments, often as part of broader analyses of volatile organic compounds (VOCs) or total petroleum hydrocarbons (TPH). ontosight.aifederalregister.govphoslab.com
Studies have reported the detection of this compound in diverse samples, including industrial effluents, sediments, water sources, and various plant species. nih.govspnefro.ptpjoes.com For instance, it has been identified as a component of the volatile profile of plants such as the Tunisian olive tree (Olea europaea, cv. Meski) and intermediate wheatgrass (Thinopyrum intermedium). pjoes.comresearchgate.net In a study on olive trees, the concentration of this compound in leaves was found to vary with climatic conditions, being detected specifically in trees from southern regions experiencing more severe climates. pjoes.com Another study noted a significant decrease in this compound concentration in wheatgrass seeds after germination. researchgate.net
The compound has also been found as a contaminant. It was detected in lake sediments, where its presence was attributed to contamination from heavy oils like heating and lubrication oils. In a different context, this compound was identified as a substance that can leach from cross-linked peroxide polyethylene (B3416737) (PEX-a) tubing into water, highlighting a potential pathway for its entry into water systems. spnefro.pt Furthermore, analysis of a high-aromatic diesel fuel confirmed the presence of this compound as a constituent. nist.gov In ancient sedimentary rocks, the presence of 3-ethyl-3-methylpentadecane and other related branched alkanes is considered typical of microbial origins, including bacteria, algae, and fungi. researchgate.net
Table 1: Documented Occurrences of this compound in Various Matrices
| Environmental/Biological Matrix | Context of Detection | Key Research Finding | Source |
|---|---|---|---|
| Plant Tissues (Olive Leaves) | Analysis of volatile compounds under different climatic stresses. | Detected in leaves from trees in more arid climates, suggesting a role in stress response. | pjoes.com |
| Plant Tissues (Wheatgrass Seeds) | Investigation of volatile profile changes during germination. | Concentration significantly decreased from 48.02 mg/kg to 2.73 mg/kg after germination. | researchgate.net |
| Water Systems | Analysis of leachable substances from PEX-a plastic tubing. | Identified as a chemical that can migrate from plumbing materials into water. | spnefro.pt |
| Lake Sediments | Study of organic pollutants in remote lake cores. | Identified as an aliphatic compound likely originating from heavy oil contamination. | |
| Industrial Effluents | Monitoring of wastewater from major industries. | Detected by GC-MS as one of several typical hydrocarbon pollutants. | nih.gov |
| Diesel Fuel | Chemical analysis of a high-aromatic diesel fuel. | Quantified as a 1.25% component of the fuel. | nist.gov |
| Sedimentary Rock | Geochemical analysis of ancient sedimentary series. | Related branched alkanes (e.g., 3-ethyl-3-methylpentadecane) were found, indicating microbial origins. | researchgate.net |
Methodological Approaches for Environmental Monitoring of Branched Hydrocarbons
The environmental monitoring of branched hydrocarbons like this compound relies on sophisticated analytical techniques capable of separating and identifying individual compounds within complex mixtures. csic.esplymouth.ac.uk The choice of method depends on the sample matrix, the concentration of the target analytes, and the specific research question.
A primary and widely used technique for the analysis of branched alkanes is Gas Chromatography-Mass Spectrometry (GC-MS) . nih.govfrontiersin.orgfrontiersin.org This method combines the powerful separation capabilities of gas chromatography with the precise detection and identification provided by mass spectrometry. In a typical workflow, organic compounds are first extracted from the environmental sample (e.g., water, soil, sediment) using a solvent or a technique like solid-phase extraction (SPE). oup.com The extract is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification. jove.com For instance, GC-MS has been successfully applied to identify branched alkanes in industrial wastewater, shale extracts, and plant volatiles. nih.govpjoes.comfrontiersin.org
To enhance the detection of trace-level branched alkanes, which may be masked by more abundant n-alkanes, sample preparation often includes a cleanup or fractionation step. csic.es Techniques such as clathration with urea (B33335) or the use of molecular sieves can be employed to selectively remove linear alkanes, thereby concentrating the branched and cyclic compounds in the sample for more effective analysis. csic.es
More advanced analytical methods have also been developed for the detailed characterization of branched hydrocarbons. Two-dimensional gas chromatography (GC×GC) offers significantly higher resolution than conventional GC, allowing for the separation of complex isomeric mixtures found in petroleum and environmental samples. plymouth.ac.uk For structural elucidation and quantification of branched alkanes within mixtures without extensive separation, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly two-dimensional techniques like 2D DQF-COSY, has been utilized. acs.org This NMR method can provide high-resolution information even for mixtures within complex porous media, such as catalyst pores, and can be used to quantify the composition of linear versus branched alkanes. acs.org
Table 2: Key Methodologies for Analysis of Branched Hydrocarbons
| Methodology | Principle | Application in Branched Hydrocarbon Analysis | Source |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by identification based on mass spectra. | The most common method for identifying and quantifying specific branched alkanes like this compound in environmental samples. | nih.govfrontiersin.orgnih.gov |
| Solid-Phase Extraction (SPE) | A sample preparation technique used to extract and concentrate analytes from a liquid sample. | Used to isolate hydrocarbons from aqueous matrices like wastewater prior to GC-MS analysis. | oup.com |
| Molecular Sieves/Urea Clathration | Sample preparation techniques to separate linear alkanes from branched/cyclic alkanes. | Used to remove high-abundance n-alkanes to enhance the detection of lower-concentration branched isomers. | csic.es |
| Two-Dimensional NMR (e.g., DQF-COSY) | A spectroscopic technique that provides detailed structural information and connectivity between atoms. | Used for in-situ characterization and quantification of mixtures of linear and branched alkanes, even within porous media. | acs.org |
| Two-Dimensional Gas Chromatography (GC×GC) | An advanced chromatographic technique with enhanced separation power. | Resolves highly complex mixtures of hydrocarbons, such as those found in crude oil and contaminated environmental samples. | plymouth.ac.uk |
Future Research Directions and Emerging Paradigms for 3 Methylpentadecane Studies
Development of Advanced Stereoselective Synthetic Methodologies
The synthesis of 3-Methylpentadecane, which possesses a single stereocenter at the C-3 position, presents a key challenge and opportunity for organic chemists. While achiral synthesis is straightforward, the development of methods to produce specific enantiomers ((R)-3-Methylpentadecane or (S)-3-Methylpentadecane) in high purity is a significant area for future research.
Advanced stereoselective synthesis is a field focused on controlling the three-dimensional arrangement of atoms in a molecule. uomustansiriyah.edu.iq A reaction that produces a preferential formation of one stereoisomer over another is known as a stereoselective reaction. uomustansiriyah.edu.iq For a molecule like this compound, this involves creating the chiral center with a specific orientation. Future research could focus on several key strategies:
Chiral Catalysis: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Future work could involve developing specific transition-metal or organocatalysts that can facilitate the enantioselective coupling of organometallic reagents to form the C-C bond at the chiral center.
Chiral Auxiliaries: This established method involves temporarily attaching a chiral group (the auxiliary) to an achiral substrate to direct a stereoselective reaction. iranchembook.ir After the desired chiral center is created, the auxiliary is removed. Research could explore novel auxiliaries that are highly effective and easily removable for the synthesis of precursors to this compound.
Substrate-Controlled Synthesis: This approach utilizes existing stereocenters within a starting material to direct the formation of new ones. While this compound itself has only one stereocenter, this strategy could be employed in a multi-step synthesis starting from a chiral pool molecule, such as a derivative of a natural amino acid or sugar. iranchembook.ir
The successful development of these methodologies would be crucial for investigating whether the different enantiomers of this compound exhibit distinct biological activities, a common phenomenon for chiral molecules.
Integration of Metabolomics and Chemoinformatic Approaches in Biological Studies
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov It provides a functional readout of the physiological state of a cell or organism. Recent studies have identified this compound as a volatile or semi-volatile compound in a variety of natural sources, though reports on its specific biological role or odor are scarce. nih.govresearchgate.net
Future research should focus on integrating metabolomics with chemoinformatics—the use of computational methods to analyze chemical data—to elucidate the significance of this compound. This compound has been detected in various plants and organisms, suggesting potential endogenous roles or its presence as an environmental biomarker. nih.govmdpi.comnih.govmdpi.com For instance, its concentration was found to decrease significantly during the germination of intermediate wheatgrass seeds, suggesting it may be consumed for energy in a process akin to lipid oxidation. nih.gov
Table 1: Documented Natural Occurrence of this compound
| Natural Source | Part/Condition | Analytical Method |
|---|---|---|
| Intermediate Wheatgrass (Thinopyrum intermedium) | Seeds (pre- and post-germination) | HS-SPME-GC-MS |
| Pulses (e.g., Peas) | Seeds | HS-SPME-GC |
| Vanilla madagascariensis | Not specified | Not specified |
| Capsicum annuum (Pepper) | Not specified | Not specified |
This table is generated based on data from provided search results. nih.govmdpi.comnih.govmdpi.com
An integrated approach would involve:
Comprehensive Profiling: Utilizing high-resolution techniques like GC-MS and LC-MS to systematically quantify this compound alongside other metabolites in diverse biological systems under various conditions (e.g., stress, development). nih.govmdpi.com
Pathway Analysis: Employing chemoinformatic tools to correlate the abundance of this compound with other metabolites, which could help map it to specific biochemical pathways.
Biomarker Discovery: Investigating its potential as a biomarker, for example, in breathomics for diagnosing diseases or in food science for monitoring food quality or germination processes. nih.govrsc.org
This integrated strategy will be essential to move beyond simple detection and toward understanding the metabolic context and biological function of this compound.
Expansion of In Silico Models for Predictive Chemical Biology
In silico methods, which involve computer-based simulations and modeling, are becoming indispensable in chemical and toxicological research. d-nb.info These models can predict the physicochemical properties, biological activity, and potential toxicity of compounds based on their chemical structure, saving significant time and resources compared to traditional experimental testing. d-nb.infotjnpr.org
For this compound, the development and application of in silico models represent a major frontier. Given the limited experimental data on its biological effects, predictive models could guide future research by generating hypotheses about its behavior.
Table 2: Potential Applications of In Silico Models for this compound Studies
| Model Type | Description | Potential Application for this compound |
|---|---|---|
| (Q)SAR | (Quantitative) Structure-Activity Relationship models correlate chemical structure descriptors with biological activity. d-nb.info | Predict potential biological targets or toxicological endpoints by comparing its structural features to those of well-characterized compounds. |
| PBBK | Physiologically-Based Biokinetic models simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. d-nb.info | Estimate its distribution and persistence in various tissues, and predict potential metabolic pathways. |
| (Q)IVIVE | (Quantitative) In Vitro-In Vivo Extrapolation uses in vitro data to predict in vivo effects. d-nb.info | Extrapolate data from future cell-based assays on this compound to predict its effects at the whole-organism level. |
| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a protein (receptor). preprints.org | Identify potential protein binding partners for this compound, suggesting possible mechanisms of action. |
This table is generated based on concepts from provided search results. d-nb.infopreprints.org
Future directions in this area include:
Developing Specific QSARs: Building QSAR models specifically for branched-chain alkanes to predict properties like receptor binding affinity or environmental fate.
Integrating with Omics Data: Combining predictions from in silico models with experimental data from metabolomics to build more robust and validated models of the compound's biological role.
Predictive Toxicology: Utilizing platforms like ProTox-II to generate initial predictions of the toxicological profile of this compound to guide future safety assessments. tjnpr.org
By expanding these computational approaches, researchers can more efficiently prioritize experimental studies and accelerate the understanding of this compound's role in chemical biology.
Q & A
Basic Research Questions
Q. How can 3-methylpentadecane be structurally characterized in complex mixtures?
- Methodological Answer : Use Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) coupled with multivariate statistical analysis to isolate and identify this compound in matrices like plant volatiles or environmental samples. This method resolves co-eluting compounds and quantifies trace concentrations (e.g., 0.15–0.18% in black tea volatiles) . Confirm the identity using retention indices and spectral matching with reference standards (CAS 2882-96-4) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include:
- Molecular formula : C₁₆H₃₄ (MW 226.45 g/mol) .
- Melting point : –22°C; Boiling point : 282°C .
- Solubility : Extremely low aqueous solubility (3.1×10⁻⁷ g/L at 25°C), necessitating organic solvents (e.g., hexane) for dissolution .
These properties guide storage conditions (e.g., refrigeration for stability) and solvent selection for extraction protocols.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Although toxicity data are limited, follow OSHA Hazard Communication Standards :
- Use PPE (gloves, goggles) to avoid dermal contact.
- Ensure ventilation in workspaces; avoid inhalation of vapors.
- Store in sealed containers away from oxidizers. Emergency procedures should reference CHEMTREC® (1-800-424-9300) for spills .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for high-purity applications?
- Methodological Answer : Employ branched alkane synthesis via acid-catalyzed isomerization of linear precursors (e.g., n-pentadecane). Monitor reaction progress using Fourier-Transform Infrared Spectroscopy (FT-IR) to track methyl group incorporation. Purify via fractional distillation (BP 282°C) and validate purity (>98%) using High-Resolution Mass Spectrometry (HRMS) and ¹³C-NMR .
Q. How should contradictions in solubility or stability data for this compound be resolved?
- Methodological Answer : Conduct controlled replicate experiments under standardized conditions (temperature, solvent purity). Compare results with literature benchmarks (e.g., Handbook of Aqueous Solubility Data ). Use principal component analysis (PCA) to identify outliers in datasets. If discrepancies persist, propose hypotheses (e.g., isomer interference) and validate with orthogonal methods like differential scanning calorimetry (DSC) for phase behavior .
Q. What experimental designs are suitable for studying this compound’s ecological impact?
- Methodological Answer : Design microcosm studies to assess biodegradation rates using soil or aquatic microbial communities. Quantify this compound depletion via GC-MS over time. Compare with structurally similar alkanes (e.g., 2-methyldodecane) to evaluate branching effects on degradation kinetics. Include negative controls (autoclaved samples) and statistical tests (ANOVA) to confirm significance .
Q. How can this compound serve as a biomarker in environmental or biological studies?
- Methodological Answer : Leverage its branched structure as a tracer for petrogenic vs. biogenic hydrocarbon sources in sediment cores. Combine stable isotope ratio analysis (δ¹³C) with compound-specific isotope analysis (CSIA) to distinguish origins. Validate with spiked reference materials and cross-calibrate against known biomarkers (e.g., pristane, phytane) .
Methodological Notes
- Data Interpretation : Always contextualize findings within prior literature (e.g., compare volatility profiles with cyclopentadecane or 5-methyltetradecane ).
- Limitations : Address low aqueous solubility in bioavailability studies and potential co-elution issues in GC-MS .
- Ethical Reporting : Disclose solvent waste protocols and comply with Green Chemistry principles to minimize environmental harm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
